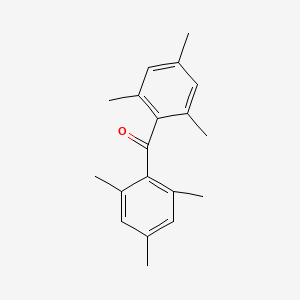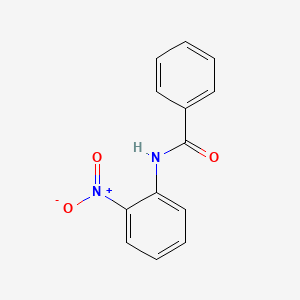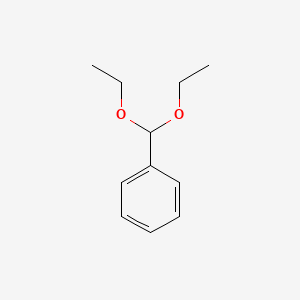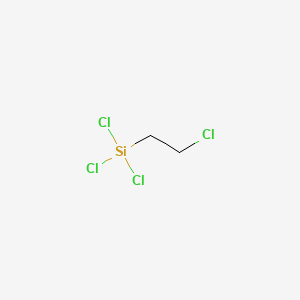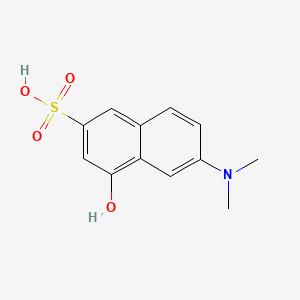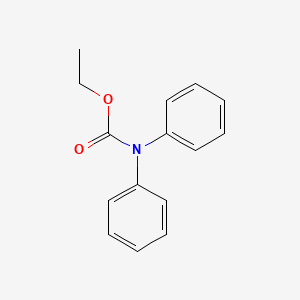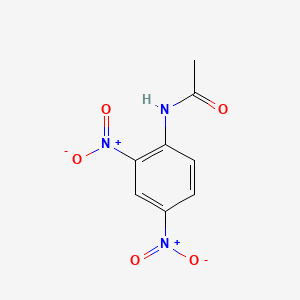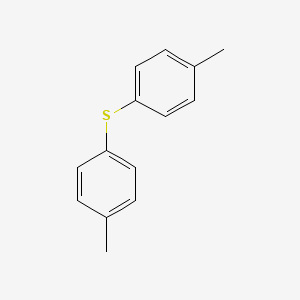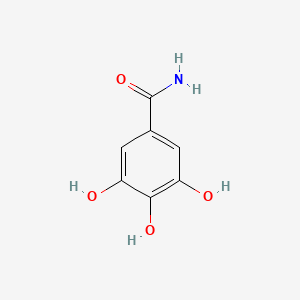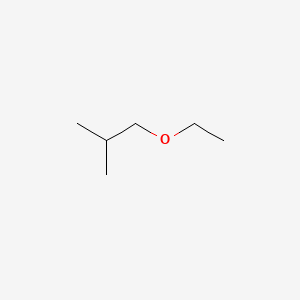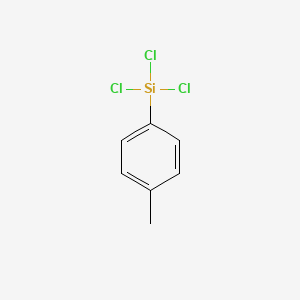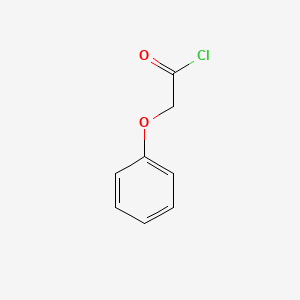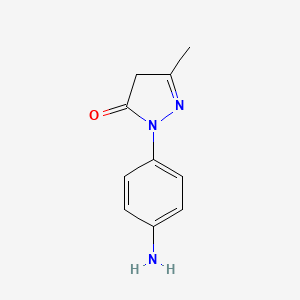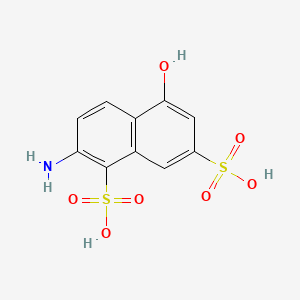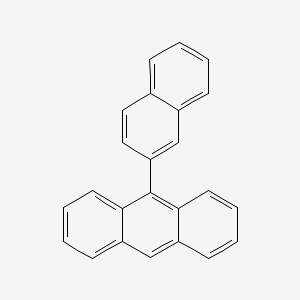
9-(Naphthalen-2-yl)anthracene
Übersicht
Beschreibung
9-(Naphthalen-2-yl)anthracene is a luminescent compound that emits both fluorescent and phosphorescent light . It has been shown to have good stability and exhibits a broad absorption spectrum .
Synthesis Analysis
This compound is synthesized using the Suzuki coupling reaction . A series of novel 9,10-di(naphthalen-2-yl)anthracene (ADN) derivatives were designed and synthesized as blue fluorescent emissive materials by inducing diverse aromatic groups to the C-2 position of ADN .Molecular Structure Analysis
The molecular structure of 9-(Naphthalen-2-yl)anthracene is based on anthracene, a common base for many dyes and applications such as OLEDs and triplet–triplet annihilation upconversion . The molecule has been modified by substituting diverse aromatic groups at the C-2 position .Physical And Chemical Properties Analysis
9-(Naphthalen-2-yl)anthracene exhibits a broad absorption spectrum . The substitutions on the anthracene base affect the UV/Vis absorption only to a small extent .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Material Science and Optoelectronics .
Summary of the Application
9-(Naphthalen-2-yl)anthracene, also referred to as ADN, and its derivatives have been used as blue fluorescent emissive materials in OLEDs . They are designed and synthesized by inducing diverse aromatic groups to the C-2 position of ADN .
Methods of Application or Experimental Procedures
The material is fabricated using UV-Vis absorption, fluorescence emission spectroscopy, and cyclic voltammetry (CV) to investigate the relationships between the physical properties and molecular structures . Non-doped OLED devices adopting these materials were fabricated to study their electroluminescence (EL) performances .
Results or Outcomes
A device based on one of the ADN derivatives exhibited highly efficient sky-blue emission with a current efficiency of 2.25 cd A −1, power efficiency of 1.13 lm W −1 and CIE ( x, y) coordinate of (0.16, 0.30) at 8 V . Another device showed efficient blue emission with a CIE ( x, y) coordinate of (0.16, 0.14) at 8 V .
Application as an Electron Injecting Layer in OLEDs
Specific Scientific Field
This application is also in the field of Material Science and Optoelectronics .
Summary of the Application
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene, a derivative of 9-(Naphthalen-2-yl)anthracene, doped with lithium carbonate (Li 2CO 3), has been used as an effective electron injecting layer for both inverted and conventional OLED structures .
Methods of Application or Experimental Procedures
The material is used as an electron injecting layer in OLEDs. The concentration of Li 2CO 3-doped ADN is optimized to improve the device’s characteristics . Ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) analyses reveal an energy level shift in the material, indicating the Fermi level of ADN is moving close to its lowest unoccupied molecular orbital (LUMO), thereby facilitating electron injection from ITO .
Results or Outcomes
When the concentration of Li 2CO 3-doped ADN is optimized, the device exhibits improved characteristics, including improvements in turn-on voltage, luminance, and efficiency . The results indicate that Li 2CO 3:MADN is a promising electron injecting layer for OLEDs with different device structures .
Safety And Hazards
Eigenschaften
IUPAC Name |
9-naphthalen-2-ylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16/c1-2-8-18-15-21(14-13-17(18)7-1)24-22-11-5-3-9-19(22)16-20-10-4-6-12-23(20)24/h1-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDORGWIGJJZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295073 | |
| Record name | 9-(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(Naphthalen-2-yl)anthracene | |
CAS RN |
7424-72-8 | |
| Record name | NSC99510 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(naphthalen-2-yl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80295073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

